molecular formula C14H16N2O4 B014167 1,6-Bismaleimidohexane CAS No. 4856-87-5

1,6-Bismaleimidohexane

Cat. No. B014167
CAS RN: 4856-87-5
M. Wt: 276.29 g/mol
InChI Key: PYVHLZLQVWXBDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BMI and related bismaleimide compounds often involves the reaction of maleic anhydride with diamines containing flexible or rigid linker units. For instance, novel BMIs with oxyalkylene linkages can be synthesized from diamines, allowing control over the processing and final properties of the resulting polymers by adjusting the length of the aliphatic groups or the pendant groups in the BMI structure (Goldfarb, Feld, & Saikumar, 1993).

Molecular Structure Analysis

The molecular structure of BMI significantly influences its properties and reactivity. The presence of maleimide functional groups allows for further functionalization and cross-linking through various chemical reactions. Structural modifications, such as incorporating flexible oxyalkylene linkages or rigid aromatic units, can adjust the material's thermal and mechanical properties to meet specific application requirements.

Chemical Reactions and Properties

BMIs undergo several chemical reactions, including polymerization and cross-linking, contributing to their widespread use in high-performance materials. For example, the Michael addition of diamines to the electrophilic carbon–carbon double bonds of BMI can produce polyimides with varying properties depending on the diamine used and the reaction conditions (White, Scaia, & Snider, 1984).

Scientific Research Applications

  • Synthesis of Polyimide Resins

    It is used to synthesize polyimide resins with different terminal amino groups. These resins are evaluated for their thermal, oxidative, and radiation stability (Marinović‐Cincović et al., 2003).

  • Atom Transfer Radical Polymerizations

    As a branching agent in atom transfer radical polymerizations of styrene, it causes core-formation and varying branching structures (Huang et al., 2013).

  • Synthesis of High-Molecular-Weight Polyimides

    It is used in the synthesis of tough elastomeric resins with glass transition temperatures near 0°C (White et al., 1984).

  • Preparation of Branched Polystyrenes

    It serves as a branching agent in atom transfer radical polymerization to prepare branched polystyrenes (Huang et al., 2014).

  • Crosslinking in Polyurethanes

    Utilized to obtain crosslinked structures in polyurethanes by reacting with an aromatic trifuran compound (Ursache et al., 2017).

  • Protein Surface Orientation Studies

    It can cross-link specific regions in G protein heterotrimers, providing information on the orientation of protein surfaces (García-Higuera et al., 1996).

  • Precursor for Material Synthesis

    Bismaleimides are useful precursors for the synthesis of materials, polymers, bioconjugate molecules, and imaging molecules (Rao et al., 2013).

  • Improving Thermal Stability of Resins

    It is used in blends to improve the thermal stability of resins (Singh & Sharma, 2012).

  • Conformational Studies in Proteins

    Employed to cross-link specific parts in G protein heterotrimers, aiding in understanding the conformation of the beta gamma dimer and its interactions (García-Higuera et al., 1996).

Mechanism of Action

Safety and Hazards

BMH is classified as Acute toxicity - Category 3, Dermal. It can cause skin irritation and may cause respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1-[6-(2,5-dioxopyrrol-1-yl)hexyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10-16-13(19)7-8-14(16)20/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVHLZLQVWXBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073343
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis-
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Molecular Weight

276.29 g/mol
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CAS RN

4856-87-5
Record name 1,6-Bismaleimidohexane
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Record name 1,6-Bismaleimidohexane
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Record name 1,6-Dimaleimidohexane
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,6-hexanediyl)bis-
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Record name 1,1'-(hexane-1,6-diyl)bis-1H-pyrrole-2,5-dione
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Record name 1,6-Bismaleimidohexane
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Synthesis routes and methods

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (1.8 parts) in 5.2 parts acetone was added a solution of 1 part hexamethylenediamine, 0.3 part triethylamine and 1.5 parts acetone over a 30-minute period. The resulting heterogeneous reaction mixture was maintained at 40°-50° C. for 30 minutes. Magnesium chloride hexahydrate (0.075 part) and 2.3 parts acetic anhydride were added all at once. The reaction mixture was maintained at 50° C. for 3 hours. Water (11 parts) was added to the cooled mixture and the precipitated product isolated by vacuum filtration. The filter cake was washed with water and dried in a vacuum oven. A 22% yield of N,N'-hexamethylenedimaleimide, m.p. 136°-139° C., was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 1,6-Bismaleimidohexane (BMH) functions as a homobifunctional cross-linking agent that targets cysteine residues in proteins. [1, 3, 4, 8-11, 13] It forms covalent bonds with sulfhydryl groups on cysteine side chains, creating cross-links within or between protein molecules. [, , , ] The downstream effects depend heavily on the target protein and can range from inhibiting enzymatic activity [, , , ] to providing structural insights by revealing protein-protein interaction sites. [, , ] For instance, BMH cross-linking inhibits the Ca2+-ATPase activity of the SERCA2a pump by targeting cysteine residues on phospholamban (PLB). [, ] Conversely, BMH cross-linking helped identify the interaction site of PLB on the SERCA2a pump, highlighting its role in structural studies. []

A:

    A: this compound is often used in organic solvents like anisole, N-methyl pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). [, ] Its stability under different conditions is crucial for its application. For example, in the study of G protein heterotrimers, BMH cross-linking was performed in a rabbit reticulocyte lysate. [] Information regarding its compatibility with specific materials and its stability under various temperature and pH ranges is not extensively discussed in the provided papers.

    ANone: The provided research focuses on this compound's role as a cross-linking agent rather than a catalyst. There is no information suggesting catalytic properties or applications in the context of the provided papers.

    ANone: The provided research articles primarily focus on the application of this compound as a cross-linking tool for studying protein interactions and do not delve into computational chemistry, SAR studies, stability, or formulation strategies.

    ANone: The provided papers focus on the scientific application of this compound and do not mention specific SHE regulations. As with any chemical reagent, handling this compound requires appropriate safety precautions. Consulting the Safety Data Sheet (SDS) is crucial for understanding the specific hazards and necessary handling procedures.

    ANone: The provided research primarily focuses on utilizing this compound as a tool for studying protein interactions. Therefore, information regarding its pharmacological properties (PK/PD, efficacy, resistance, toxicology) or its use in drug delivery, biomarker development, or diagnostics is not discussed.

    A: Researchers commonly employ SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to analyze the products of this compound cross-linking. [, , , , ] This technique separates cross-linked proteins based on their size, allowing for the identification of protein complexes and the determination of cross-linking efficiency. [, , , ] In some studies, mass spectrometry (MS) is used to identify the specific amino acid residues involved in the cross-linking reaction, providing precise information about protein-protein interaction sites. [, ]

    ANone: The research papers primarily focus on the biochemical applications of this compound, without delving into its environmental impact, alternatives, recycling, historical context, or cross-disciplinary applications.

    A: While not explicitly detailed in the provided papers, the use of this compound spans multiple disciplines. In biochemistry, it is used to study protein structure and interactions. [, , ] In polymer chemistry, this compound can act as a cross-linking agent, impacting the properties of polymers. [, , ] This highlights its versatility and potential for cross-disciplinary research involving protein-polymer conjugates or biomaterials.

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